Methyl 3-iodothiophene-2-carboxylate
Overview
Description
Methyl 3-iodothiophene-2-carboxylate is an organic compound with the molecular formula C6H5IO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its iodine substituent at the 3-position and a methyl ester group at the 2-position of the thiophene ring. It is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Mechanism of Action
Target of Action
Methyl 3-iodothiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological activities and are used in medicinal chemistry to develop compounds with diverse biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.41 , which may influence its distribution in the body.
Action Environment
The stability and efficacy of this compound can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-iodothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl thiophene-2-carboxylate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3) or hydrogen peroxide (H2O2), under controlled conditions to introduce the iodine atom at the 3-position of the thiophene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Cross-Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products
Substitution: Various substituted thiophene derivatives.
Coupling: Biaryl compounds and other complex structures.
Reduction: Methyl 3-hydroxythiophene-2-carboxylate.
Scientific Research Applications
Methyl 3-iodothiophene-2-carboxylate is used in a wide range of scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of biological pathways and as a precursor for bioactive compounds.
Medicine: Potential use in drug discovery and development due to its ability to form diverse chemical structures.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromothiophene-2-carboxylate
- Methyl 3-chlorothiophene-2-carboxylate
- Methyl 3-fluorothiophene-2-carboxylate
Uniqueness
Methyl 3-iodothiophene-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution and coupling reactions, providing access to a broader range of chemical transformations.
Properties
IUPAC Name |
methyl 3-iodothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVZCJDXKDUWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374955 | |
Record name | methyl 3-iodothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62353-77-9 | |
Record name | methyl 3-iodothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-iodothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 3-iodothiophene-2-carboxylate in the synthesis of thieno[2,3-c]quinolines?
A1: this compound is utilized as a reactant in a Suzuki cross-coupling reaction with 2-nitrophenylboronic acid. [, ] This reaction yields Methyl 3-(2-nitrophenyl)thiophene-2-carboxylate, which serves as a crucial intermediate in the multi-step synthesis of various thieno[2,3-c]quinoline derivatives. [, ]
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